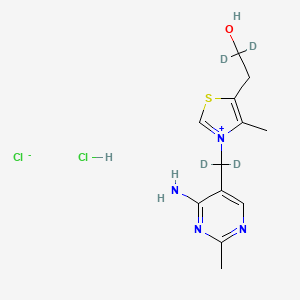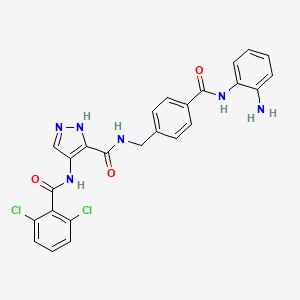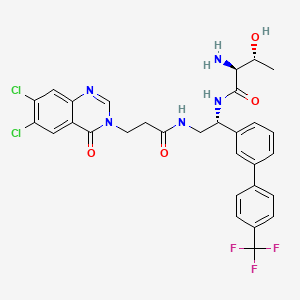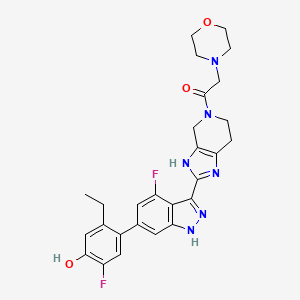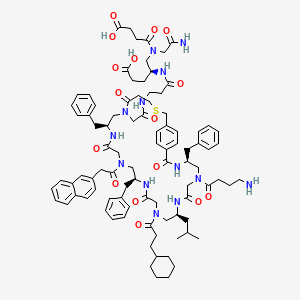
SARS-CoV-2-IN-34
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-34 is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins involved in the viral replication process, thereby hindering the virus’s ability to proliferate within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-34 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization tools helps in identifying the most efficient production methods, minimizing waste, and reducing production costs.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: Sodium borohydride, lithium aluminum hydride, and similar reducing agents, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, with appropriate solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
SARS-CoV-2-IN-34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
作用机制
The mechanism of action of SARS-CoV-2-IN-34 involves targeting specific proteins essential for the replication of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle and reduces the viral load in the host. The molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication.
相似化合物的比较
SARS-CoV-2-IN-34 is compared with other similar compounds to highlight its uniqueness:
Nirmatrelvir: Another protease inhibitor with a similar mechanism of action but different chemical structure.
Remdesivir: An RNA polymerase inhibitor with a broader spectrum of activity but different target specificity.
Favipiravir: Targets the RNA polymerase but has a different chemical composition and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins, making it a promising candidate for further development and clinical trials.
属性
分子式 |
C91H119N13O16S |
|---|---|
分子量 |
1683.1 g/mol |
IUPAC 名称 |
(4S)-4-[3-[[2-[(4S,10S,16S,22S)-6-(4-aminobutanoyl)-4,16,22-tribenzyl-12-(3-cyclohexylpropanoyl)-10-(2-methylpropyl)-18-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetyl]amino]propanoylamino]-5-[(2-amino-2-oxoethyl)-(3-carboxypropanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C91H119N13O16S/c1-63(2)46-74-53-103(85(112)37-32-64-18-7-3-8-19-64)60-82(109)98-76(49-66-22-11-5-12-23-66)55-104(88(115)51-69-31-33-70-26-15-16-27-72(70)47-69)61-83(110)97-75(48-65-20-9-4-10-21-65)54-101(58-80(107)94-44-41-79(106)95-73(36-39-89(116)117)52-100(57-78(93)105)86(113)38-40-90(118)119)87(114)42-45-121-62-68-29-34-71(35-30-68)91(120)99-77(50-67-24-13-6-14-25-67)56-102(59-81(108)96-74)84(111)28-17-43-92/h4-6,9-16,20-27,29-31,33-35,47,63-64,73-77H,3,7-8,17-19,28,32,36-46,48-62,92H2,1-2H3,(H2,93,105)(H,94,107)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H,99,120)(H,116,117)(H,118,119)/t73-,74-,75-,76-,77-/m0/s1 |
InChI 键 |
PJFMHAITNNUMPN-KOYCUUMDSA-N |
手性 SMILES |
CC(C)C[C@H]1CN(CC(=O)N[C@H](CN(CC(=O)N[C@H](CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)N[C@H](CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)N[C@@H](CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
规范 SMILES |
CC(C)CC1CN(CC(=O)NC(CN(CC(=O)NC(CN(C(=O)CCSCC2=CC=C(C=C2)C(=O)NC(CN(CC(=O)N1)C(=O)CCCN)CC3=CC=CC=C3)CC(=O)NCCC(=O)NC(CCC(=O)O)CN(CC(=O)N)C(=O)CCC(=O)O)CC4=CC=CC=C4)C(=O)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)C(=O)CCC8CCCCC8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



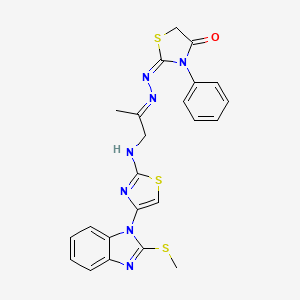
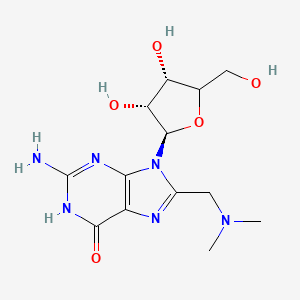
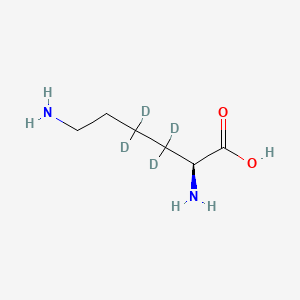
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
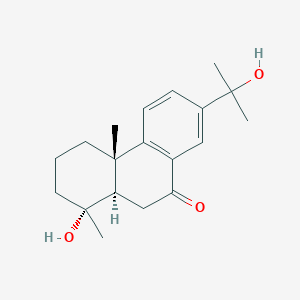
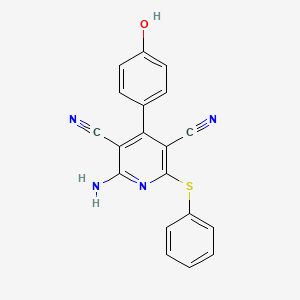
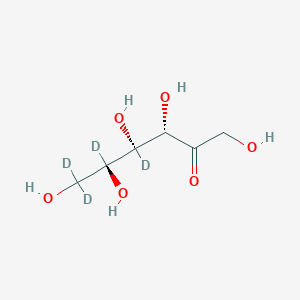
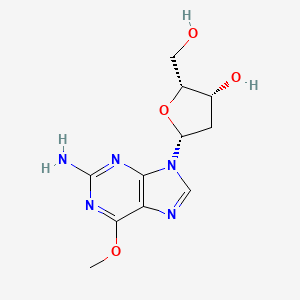
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
